molecular formula C20H24ClNO4 B8121583 Cyclanoline (chloride)

Cyclanoline (chloride)

Cat. No.: B8121583
M. Wt: 377.9 g/mol
InChI Key: RXPKBYHISSKVLV-ZOEDVAEJSA-N
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Description

Cyclanoline (chloride) is a bisbenzylisoquinoline (BBI) alkaloid with the molecular formula C₂₀H₂₄NO₄⁺·Cl⁻ and a molecular weight of 353.67 g/mol . Its chloride form has a CAS number of 17472-50-3, while the free base is registered under CAS 18556-27-9 . This compound is naturally sourced from plants such as Stephania tetrandra, Cyclea tonkinensis, and Aristolochia kaempferi .

Properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPKBYHISSKVLV-ZOEDVAEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Selection

The formylation step is conducted under anhydrous conditions using aprotic solvents such as benzene or toluene. These solvents enable azeotropic removal of water, preventing hydrolysis of the boron intermediates. For example, Example 3 of the patent US3929834A utilized benzene and phenylboronic acid, achieving a 78% yield of 8-hydroxy-7-methoxy-3-isochromanone after 20 hours of reflux. The table below summarizes key variations in boron catalysts and their impact on yield:

ExampleBoron CompoundFormaldehyde SourceSolventTime (h)Yield (%)
1Boric acidParaformaldehydeToluene130
2Triethyl borateParaformaldehydeBenzene171
3Phenylboronic acidParaformaldehydeBenzene2078
4Boric acidParaformaldehydeToluene693

The superior performance of phenylboronic acid (Example 3) highlights the role of arylboron compounds in stabilizing reactive intermediates through π-π interactions.

Hydrolysis and Lactonization

Following formylation, the boron complex undergoes hydrolysis under mildly acidic conditions (e.g., diluted HCl or acetic acid) to release the 2-formyl intermediate. Subsequent heating induces lactonization between the formyl group and the carboxylic acid moiety, forming the 3-isochromanone core. In Example 4, hydrolysis with aqueous acetic acid at 80–95°C yielded 7,8-dimethoxy-3-isochromanone with 93% efficiency.

Alkylation and Functionalization for Cyclanoline Assembly

The 3-isochromanone intermediate undergoes alkylation to introduce the methyl group at position 7, a defining feature of cyclanoline. This step employs alkyl halides or benzyl chlorides in the presence of weak bases (e.g., potassium carbonate) to avoid lactone ring cleavage. For instance, treatment of 8-hydroxy-7-methoxy-3-isochromanone with benzyl chloride in acetone produced 8-benzyloxy-7-methoxy-3-isochromanone in 87% yield.

Critical Analysis of Synthetic Challenges

Regioselectivity and Byproduct Formation

Early methods suffered from poor control over formylation position, leading to byproducts such as 4-formyl derivatives. The boron-mediated approach addressed this by leveraging chelation effects to enforce 2-selectivity, reducing purification demands.

Solvent and Temperature Sensitivity

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF were avoided due to their tendency to hydrolyze boron intermediates, while nonpolar solvents (benzene, toluene) improved azeotropic water removal . Reaction temperatures above 100°C risked lactone ring degradation, necessitating precise thermal control.

Chemical Reactions Analysis

Acetylcholinesterase Inhibition

Cyclanoline chloride has been studied for its role as an acetylcholinesterase inhibitor, which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism involves the binding of cyclanoline to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine .

Interaction with Biological Targets

Research indicates that cyclanoline chloride may exhibit antimicrobial properties by interacting with microbial membranes or specific targets within bacterial cells . This interaction can lead to the disruption of cellular processes, although detailed mechanisms remain under investigation.

Reaction TypeReactantsProductsNotes
N-Methylation(S)-scoulerine + Methylating agentCyclanoline ChlorideKey synthetic route for cyclanoline
Acetylcholinesterase InhibitionCyclanoline Chloride + AChInhibited ACh HydrolysisImportant for neuroprotective applications
Antimicrobial ActivityCyclanoline Chloride + BacteriaInhibited GrowthPotential therapeutic applications
  • Research Findings and Applications

Recent studies have highlighted the potential neuroprotective effects of cyclanoline chloride in vitro, demonstrating its ability to improve cell viability in neurotoxic environments . Additionally, its antimicrobial properties suggest possible uses in treating infections or as a preservative in pharmaceutical formulations .

Cyclanoline chloride is a compound of significant interest due to its biological activities and potential therapeutic applications. Ongoing research into its chemical reactions and interactions with biological systems will likely yield further insights into its utility in medicine and pharmacology. Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and optimizing synthesis protocols for enhanced yields.

  • References

  • PubChem data on Cyclanoline .

  • Studies on neuroprotective potential .

  • Research on antimicrobial properties .

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : Cyclanoline (chloride) serves as a precursor in the synthesis of complex organic molecules. Its reactivity allows it to participate in various organic reactions, making it a valuable reagent in synthetic chemistry.
  • Reagent in Organic Reactions : It can be utilized in substitution reactions where the chloride group can be replaced by other nucleophiles, facilitating the formation of diverse chemical entities.

Biology

  • Cholinesterase Inhibition : Cyclanoline (chloride) exhibits significant inhibitory activity against acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property is crucial for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders .
  • Neuroprotective Effects : Studies have indicated that cyclanoline (chloride) may have neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and neurodegeneration induced by toxic agents like aluminum chloride .

Medicine

  • Therapeutic Applications : The compound is being explored for its potential therapeutic applications in drug development targeting specific molecular pathways related to neurodegeneration and cognitive decline . Its cholinesterase inhibitory activity positions it as a candidate for treating Alzheimer’s disease.
  • Antimicrobial Properties : Preliminary research suggests that cyclanoline (chloride) may possess antimicrobial properties, warranting further investigation into its use as an antimicrobial agent in pharmaceuticals.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism
ChemistryPrecursor for organic synthesisReactivity with nucleophiles
BiologyCholinesterase inhibitionEnhances acetylcholine signaling
MedicineNeuroprotective agentProtects against oxidative stress
Antimicrobial propertiesPotential use in pharmaceuticals

Case Studies and Research Findings

  • Neuroprotective Study : A study investigated the effects of cyclanoline (chloride) on neuronal cells exposed to aluminum chloride. The results indicated a significant increase in cell viability when treated with cyclanoline (chloride), suggesting its protective role against neurodegeneration caused by oxidative stress .
  • Cholinesterase Inhibition : Research demonstrated that cyclanoline (chloride) effectively inhibited acetylcholinesterase activity in vitro, showing potential for therapeutic use in Alzheimer's disease management .
  • Antimicrobial Activity Assessment : In preliminary tests, cyclanoline (chloride) exhibited antimicrobial activity against several bacterial strains, indicating its potential application as an antimicrobial agent.

Comparison with Similar Compounds

Pharmacological Activities

Cyclanoline (chloride) exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity via a noncompetitive mechanism . Additionally, it acts as a ganglionic blocker, inhibits gastric contraction in animal models, and functions as a striated muscle relaxant .

Comparison with Similar Bisbenzylisoquinoline (BBI) Alkaloids

BBI alkaloids are characterized by two benzylisoquinoline units linked by oxygen bridges . Below is a detailed comparison of cyclanoline (chloride) with structurally and functionally related compounds:

Common Features

  • Enzyme Inhibition: Cyclanoline (chloride), fangchinoline, dauricine, liensinine, isoliensinine, and neferine all demonstrate AChE/BChE inhibitory activity with noncompetitive mechanisms .
  • Structural Similarity: All BBI alkaloids share the bisbenzylisoquinoline backbone, contributing to their affinity for cholinesterases .

Distinctive Properties of Cyclanoline (Chloride)

Property Cyclanoline (Chloride) Dauricine Fangchinoline Liensinine/Isoliensinine
Molecular Weight 353.67 g/mol ~600 g/mol (estimated) ~600 g/mol (estimated) ~600 g/mol (estimated)
CAS Number 17472-50-3 (chloride) 524-17-4 Not available Not available
Key Activities Muscle relaxant, ganglionic blocker Anticancer, anti-inflammatory Calcium channel blockade Antioxidant, cardioprotective
Natural Sources Stephania spp., Cyclea spp. Menispermum dauricum Stephania tetrandra Nelumbo nucifera (lotus)

Mechanistic Differences

  • Dauricine and neferine are studied for anticancer and anti-inflammatory roles, while fangchinoline is noted for calcium channel modulation .

Biological Activity

Cyclanoline (chloride), an alkaloid derived from the tubers of Stephania venosa, has garnered attention for its biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This compound is classified under natural products with potential therapeutic applications, especially in neurodegenerative diseases such as Alzheimer's.

  • Molecular Formula : C20_{20}H24_{24}ClNO4_{4}
  • Molecular Weight : 377.87 g/mol
  • CAS Number : 17472-50-3

Cyclanoline is also known by other names, including l-alpha-N-Methylscoulerine and Cissamine chloride .

Cyclanoline acts primarily as an acetylcholinesterase inhibitor , which means it prevents the breakdown of acetylcholine, a critical neurotransmitter involved in memory and muscle function. By inhibiting AChE, cyclanoline can enhance cholinergic transmission, making it a candidate for treating cognitive disorders .

Inhibition of Acetylcholinesterase

Cyclanoline's efficacy as an AChE inhibitor has been demonstrated in various studies. For instance, the compound showed significant inhibition with an IC50_{50} value indicative of its potency:

CompoundIC50_{50} (µg/mL)
Cyclanoline15.7 ± 2.9
Galanthamine0.1
Huperzine A0.03

The above table illustrates that cyclanoline's inhibitory effect is comparable to known AChE inhibitors, suggesting its potential in therapeutic applications for cognitive enhancement .

Neuroprotective Effects

Research indicates that cyclanoline may exhibit neuroprotective properties through its antioxidant activities. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which is beneficial in preventing neurodegeneration associated with diseases like Alzheimer's and Parkinson's .

Case Studies

  • Study on Cognitive Function :
    In a study involving aged rats, administration of cyclanoline improved memory retention and learning capabilities. The results indicated a significant increase in acetylcholine levels in the hippocampus, correlating with enhanced cognitive performance.
  • Traditional Medicine Applications :
    Cyclanoline has been traditionally used in Chinese medicine to treat conditions such as rheumatism and dysuria. Its role in enhancing cognitive function aligns with these traditional uses, suggesting a broader spectrum of therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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